Technical Guide: 2,6-Dichloro-1,4-phenylenediamine (CAS 609-20-1)
Technical Guide: 2,6-Dichloro-1,4-phenylenediamine (CAS 609-20-1)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,6-Dichloro-1,4-phenylenediamine, a chemical intermediate with applications in dye and resin manufacturing and notable toxicological properties. This guide consolidates its physicochemical characteristics, synthesis protocols, and key experimental data to support research and development activities.
Core Physicochemical and Toxicological Data
The fundamental properties of 2,6-Dichloro-1,4-phenylenediamine are summarized below, providing a quick reference for experimental planning and safety assessments.
Table 1: Physicochemical Properties of 2,6-Dichloro-1,4-phenylenediamine
| Property | Value |
| CAS Number | 609-20-1 |
| Molecular Formula | C₆H₆Cl₂N₂[1] |
| Molecular Weight | 177.03 g/mol [1] |
| Appearance | Pale brown to light brown solid |
| Melting Point | 124-125°C |
| Boiling Point | 306.6°C at 760 mmHg |
| Density | 1.501 g/cm³ |
| Solubility | Insoluble in water[2] |
| Flash Point | 139.3°C |
| Stability | May be unstable with prolonged exposure to air and light. Stable under recommended storage conditions. Incompatible with strong oxidizing agents.[2] |
Table 2: Summary of Toxicological Data
| Endpoint | Result | Species | Reference |
| Carcinogenicity | Carcinogenic in male and female B6C3F1 mice (increased hepatocellular adenomas and carcinomas). Not carcinogenic in male or female F344 rats. | B6C3F1 Mice, F344 Rats | NTP, 1982[3] |
| Mutagenicity | Mutagenic in Salmonella typhimurium (Ames test) with and without metabolic activation. | S. typhimurium | IARC, 1986[4] |
| Cytotoxicity | Exhibits significant cytotoxicity. | Not specified | Biosynth[1] |
| Acute/Chronic Hazards | Emits very toxic fumes of chlorine and nitrogen oxides upon heating to decomposition.[2] | Not applicable | ChemicalBook[2] |
Synthesis and Experimental Protocols
Detailed methodologies for the synthesis of 2,6-Dichloro-1,4-phenylenediamine and a key toxicological study are provided below.
Synthesis of 2,6-Dichloro-1,4-phenylenediamine
The synthesis of 2,6-Dichloro-1,4-phenylenediamine is typically achieved through a two-step process starting from p-nitroaniline. The first step involves the dichlorination of p-nitroaniline to form the intermediate 2,6-dichloro-4-nitroaniline, which is then reduced to the final product.
Step 1: Synthesis of 2,6-dichloro-4-nitroaniline
This protocol is adapted from a standard chlorination procedure for p-nitroaniline.
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Materials:
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p-Nitroaniline (28 g)
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Concentrated hydrochloric acid (250 ml)
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Potassium chlorate (16.4 g)
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Water
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Glacial acetic acid or a mixture of acetic acid and alcohol for recrystallization
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Procedure:
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Dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid in a reaction flask, warming to 50°C.
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Gradually add a solution of 16.4 g of potassium chlorate in 350 ml of water to the reaction flask from a dropping funnel at approximately 25°C.
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After the addition is complete, dilute the reaction mixture with a large volume of water.
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Collect the precipitated 2,6-dichloro-4-nitroaniline by filtration.
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Wash the precipitate thoroughly with water, followed by a small amount of alcohol.
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Purify the crude product by recrystallization from glacial acetic acid or a mixture of acetic acid and alcohol to yield lemon-yellow needles.
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Step 2: Reduction of 2,6-dichloro-4-nitroaniline to 2,6-Dichloro-1,4-phenylenediamine
This is a representative protocol for the reduction of an aromatic nitro group using tin(II) chloride.
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Materials:
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2,6-dichloro-4-nitroaniline
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Ethanol
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Concentrated hydrochloric acid
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
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Sodium hydroxide (NaOH) solution
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Ethyl acetate
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Procedure:
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Suspend 2,6-dichloro-4-nitroaniline in ethanol in a round-bottom flask.
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Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
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Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
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Cool the reaction mixture to room temperature and neutralize with a concentrated sodium hydroxide solution until the pH is basic.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,6-Dichloro-1,4-phenylenediamine.
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Purify the crude product by column chromatography or recrystallization as needed.
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NTP Carcinogenesis Bioassay Protocol
The following protocol is a summary of the methodology used in the National Toxicology Program's carcinogenesis bioassay of 2,6-Dichloro-p-phenylenediamine (NTP TR-219).[3][5]
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Test Substance and Diet Preparation:
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2,6-Dichloro-p-phenylenediamine was administered in the diet.
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Diets were prepared by mixing the chemical with a standard animal feed to achieve the desired concentrations.
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Animal Husbandry:
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Species: F344 rats and B6C3F1 mice.
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Group Size: 50 animals of each sex per group (control and dosed groups).
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Housing: Animals were housed under standard laboratory conditions.
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Experimental Design:
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Dose Levels (Rats):
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Males: 1000 or 2000 ppm in the diet.
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Females: 2000 or 6000 ppm in the diet.
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Dose Levels (Mice):
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Males and Females: 1000 or 3000 ppm in the diet.
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Control Groups: 50 untreated rats and 50 untreated mice of each sex.
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Duration:
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Rats: 103 weeks of continuous dietary administration.
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Mice: 103 weeks of continuous dietary administration, followed by an 8-week observation period.
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Data Collection and Analysis:
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Body Weights: Mean body weights were recorded throughout the study.
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Clinical Observations: Animals were observed for clinical signs of toxicity.
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Pathology: At the end of the study, all animals were subjected to a complete necropsy. Tissues were examined microscopically for neoplastic and non-neoplastic lesions.
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Statistical Analysis: The incidence of tumors in the dosed groups was compared to that in the control groups using appropriate statistical methods.
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Visualized Workflows and Pathways
The following diagrams illustrate the synthesis workflow and the experimental design of the NTP carcinogenesis bioassay.
Caption: Workflow for the synthesis of 2,6-Dichloro-1,4-phenylenediamine.
Caption: Experimental workflow for the NTP carcinogenesis bioassay.
References
- 1. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 3. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
